Streptobiosamine

描述

Historical Trajectory of Streptobiosamine Investigations and Early Structural Inquiries

The investigation of this compound began shortly after the isolation of streptomycin (B1217042) in 1943 by Selman Waksman and his team. slideshare.net Early research focused on breaking down the complex antibiotic into its constituent parts to understand its chemical nature. Through mild acid hydrolysis, researchers successfully cleaved streptomycin into two main fragments: streptidine (B14820) and the disaccharide, which was named this compound. slideshare.net This degradation was a crucial first step in the structural elucidation puzzle.

A significant body of work in the mid-1940s, led by researchers such as Karl Folkers, Frederick A. Kuehl, Jr., and Norman G. Brink, was dedicated to determining the precise structure of this novel disaccharide. drugfuture.comnih.gov Their investigations involved a series of meticulous chemical degradation experiments, oxidation and reduction reactions, and the formation of various derivatives to deduce the connectivity and stereochemistry of the molecule. acs.orgacs.org These studies established that this compound was composed of N-methyl-L-glucosamine glycosidically linked to streptose (B1236354). slideshare.netdrugfuture.com The confirmation of the N-methyl-L-glucosamine structure was achieved through synthesis from L-arabinose. slideshare.net The elucidation of the complete structure of this compound was a critical piece of evidence that ultimately led to the determination of the full structure of streptomycin. slideshare.net

| Year | Publication Focus | Key Researchers | Reference |

|---|---|---|---|

| 1945 | Initial degradation of Streptomycin to this compound derivatives. | Brink N. G.; Kuehl F. A.; Folkers K. A. | nih.gov |

| 1946 | Degradation with ethyl mercaptan and further structural analysis. | Kuehl F. A.; Flynn E. H.; Brink N. G.; Folkers K. | nih.gov |

| 1946 | Publication detailing the structure of this compound. | Kuehl F. A. Jr; Flynn E. H., et al. | nih.gov |

| 1948 | Configuration of Streptose and this compound. | Kuehl F. A. Jr; Clark R. L.; Bishop M. N.; Flynn E. H.; Folkers K. | acs.org |

Position of this compound in Glycoscience and Antimicrobial Compound Studies

The discovery and structural elucidation of this compound paved the way for a deeper understanding of the entire class of aminoglycoside antibiotics, many of which are produced by Streptomyces species and feature complex amino-sugar components. jocpr.comnih.gov Research into this compound and its parent compound, streptomycin, spurred further exploration for novel antibiotics from natural sources. frontiersin.org While this compound itself is not used as an antibiotic, its chemical structure is a critical pharmacophore within streptomycin. The free aldehyde group provided by the streptose moiety within this compound has also been a target for chemical modification, allowing for the creation of streptomycin derivatives with altered properties. google.com The study of its biosynthesis from precursors like D-glucose has also provided valuable insights into the metabolic pathways that microorganisms use to construct complex bioactive natural products. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H23NO9 | drugfuture.commedkoo.com |

| Molecular Weight | 337.32 g/mol | nih.govdrugfuture.com |

| CAS Number | 126-05-6 | drugfuture.commedkoo.com |

| IUPAC Name | 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-C-formyl-L-lyxose | drugfuture.com |

| Constituent Monosaccharides | Streptose and N-methyl-L-glucosamine | slideshare.netdrugfuture.com |

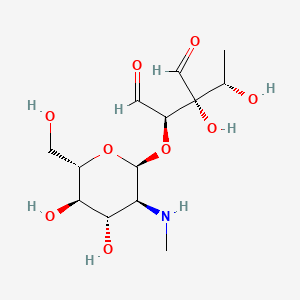

Structure

2D Structure

3D Structure

属性

CAS 编号 |

126-05-6 |

|---|---|

分子式 |

C13H23NO9 |

分子量 |

337.32 g/mol |

IUPAC 名称 |

(2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial |

InChI |

InChI=1S/C13H23NO9/c1-6(18)13(21,5-17)8(4-16)23-12-9(14-2)11(20)10(19)7(3-15)22-12/h4-12,14-15,18-21H,3H2,1-2H3/t6-,7-,8-,9-,10-,11-,12-,13+/m0/s1 |

InChI 键 |

UNTJYOFZBHSHIU-HXYRURAXSA-N |

SMILES |

CC(C(C=O)(C(C=O)OC1C(C(C(C(O1)CO)O)O)NC)O)O |

手性 SMILES |

C[C@@H]([C@](C=O)([C@H](C=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)NC)O)O |

规范 SMILES |

CC(C(C=O)(C(C=O)OC1C(C(C(C(O1)CO)O)O)NC)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Streptobiosamine; |

产品来源 |

United States |

Structural Elucidation and Stereochemical Characterization of Streptobiosamine

Degradation Methodologies for Structural Component Identification

The initial step in deciphering the structure of streptobiosamine involved breaking it down into its constituent monosaccharide units. This was primarily achieved through carefully controlled hydrolysis reactions.

Acid-catalyzed hydrolysis has been the principal method for cleaving the glycosidic bonds within streptomycin (B1217042) to release this compound and its components. lookchem.com Early degradation studies on streptomycin using mild acid hydrolysis successfully separated the molecule into two main fragments: streptidine (B14820) and this compound. lookchem.comslideshare.net

Further, more vigorous acid hydrolysis of either streptomycin or the isolated this compound itself was employed to break the disaccharide into its monosaccharide units. slideshare.net For instance, treatment with methanolic hydrogen chloride (methanolysis) followed by acid hydrolysis was a key strategy to isolate the individual sugar components for further analysis. slideshare.netgoogle.com The ease of this hydrolytic cleavage is a defining characteristic used in its structural analysis. lookchem.com While enzymatic methods are crucial in other areas of carbohydrate chemistry, early structural elucidation of this compound relied heavily on these chemical hydrolysis techniques. asm.org

| Property | This compound | Streptose (B1236354) | N-Methyl-L-glucosamine |

| Molecular Formula | C₁₃H₂₃NO₉ | C₆H₁₀O₅ | C₇H₁₅NO₅ |

| Molar Mass | 337.32 g/mol | 162.14 g/mol | 193.20 g/mol |

| Monosaccharide Type | Disaccharide | Branched-chain Deoxypentose | Amino Sugar |

| Role | Component of Streptomycin | Component of this compound | Component of this compound |

Elucidation of Monosaccharide Constituents within this compound

Once the constituent sugars were isolated, researchers focused on determining the precise structure and stereochemistry of each moiety.

Streptose was identified as a highly unusual branched-chain pentose. wikipedia.org Its structure was determined to be 5-Deoxy-3-C-formyl-L-lyxofuranose. drugfuture.com This unique architecture, featuring a formyl group at the C3 position, is a defining feature. The determination of its stereochemistry involved a series of chemical transformations and analyses. acs.org For example, the hydroxyl groups at the C2 and C3 positions were determined to have a cis configuration. acs.orgacs.org Through the application of Hudson's rules of isorotation to derivatives like dihydrostreptosonic acid hydrazide, the absolute configuration of L-streptose was established. acs.org

| Feature | Description |

| Systematic Name | 5-Deoxy-3-C-formyl-L-lyxose |

| Classification | Branched-chain monosaccharide, Deoxypentose |

| Key Structural Features | Furanose ring, C3-formyl branch, L-configuration |

| Stereochemical Finding | cis relationship between hydroxyl groups at C2 and C3. acs.orgacs.org |

The second component was identified as N-methyl-L-glucosamine, an amino sugar. slideshare.net This was confirmed through its isolation after methanolysis and hydrolysis of streptomycin, followed by acetylation to yield its pentaacetate derivative. slideshare.net The "L" configuration was established, and its structure was ultimately confirmed through synthesis from L-arabinose, providing definitive proof of its stereochemistry. slideshare.net It is structurally a 2-deoxy-2-(methylamino)-L-glucopyranose. nih.govebi.ac.uk

Investigation of Glycosidic Linkages within this compound

With the structures of the individual monosaccharides established, the final challenge was to determine how they were linked together. This compound is an amino disaccharide in which the streptose and N-methyl-L-glucosamine units are joined by a glycosidic bond. ebi.ac.ukwikipedia.org

Research determined that the N-methyl-L-glucosamine moiety is linked to the streptose moiety. Specifically, it is a 2-O-(2-deoxy-2-(methylamino)-α-L-glucopyranosyl)-3-C-formyl-5-deoxy-L-lyxose. nih.gov The linkage is between the anomeric carbon (C1) of N-methyl-L-glucosamine and the hydroxyl group at the C2 position of streptose. The stereochemistry of this linkage was deduced to be alpha (α). slideshare.netacs.org This α-L configuration was calculated based on the optical rotations of derivatives such as tetraacetylbisdesoxythis compound and its components. acs.org Later studies, including NMR spectroscopy, have further confirmed this structural assignment. slideshare.net

Positional Connectivity Analysis

The foundational step in the structural elucidation of this compound involves determining the sequence of its constituent monosaccharides and the specific hydroxyl groups involved in the glycosidic linkage. Early chemical degradation studies, coupled with methylation analysis, provided the initial insights into its connectivity. These classical methods have been largely supplanted by modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are instrumental in establishing the proton-proton connectivities within each monosaccharide ring. This allows for the assignment of all protons within the streptose and N-methyl-L-glucosamine units. Subsequently, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map the one-bond and multiple-bond correlations between protons and carbons, respectively.

The HMBC experiment is particularly vital for identifying the glycosidic linkage. A cross-peak between the anomeric proton of one sugar and a carbon of the adjacent sugar provides definitive evidence of the linkage point. In the case of this compound, an HMBC correlation is observed between the anomeric proton of N-methyl-L-glucosamine and a specific carbon atom of the streptose unit, confirming the connectivity between the two monosaccharides.

Table 1: Key 2D NMR Correlations for Positional Connectivity of this compound (Predicted)

| Correlation Type | Interacting Nuclei | Significance |

|---|---|---|

| COSY | H1' - H2' (N-methyl-L-glucosamine) | Establishes connectivity within the amino sugar ring. |

| COSY | H1'' - H2'' (Streptose) | Establishes connectivity within the streptose ring. |

| HMBC | H1' (N-methyl-L-glucosamine) - C4'' (Streptose) | Confirms the glycosidic linkage between the two monosaccharide units. |

Anomeric Configuration Determination

For pyranose rings, a large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between H1 and H2, which corresponds to a β-anomeric configuration. Conversely, a smaller coupling constant (typically 1-4 Hz) suggests a cis relationship (axial-equatorial or equatorial-axial), which is characteristic of an α-anomeric configuration.

In this compound, the N-methyl-L-glucosamine unit is in the L-configuration. Analysis of the ³JH1',H2' coupling constant for this residue reveals a value consistent with an α-anomeric linkage. Further confirmation of the anomeric configuration can be obtained from Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). An NOE between the anomeric proton and protons on the same face of the sugar ring provides strong evidence for a specific anomeric configuration. For this compound, a NOESY correlation between H1' of N-methyl-L-glucosamine and specific protons on the streptose unit would further substantiate the α-linkage.

Advanced Spectroscopic and Chromatographic Techniques in Structural Assignment

Modern analytical chemistry offers a powerful arsenal (B13267) of techniques for the unambiguous structural assignment of complex carbohydrates like this compound. High-resolution NMR and mass spectrometry are at the forefront of these methods.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity

High-field NMR spectroscopy provides unparalleled detail about the structure and conformation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra offer a preliminary assessment of the number and types of protons and carbons present in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-methyl-L-glucosamine | ||

| 1' | ~4.8-5.2 | ~95-100 |

| 2' | ~2.8-3.2 | ~55-60 |

| 3' | ~3.4-3.8 | ~70-75 |

| 4' | ~3.2-3.6 | ~68-72 |

| 5' | ~3.5-3.9 | ~72-76 |

| 6'a | ~3.7-4.0 | ~60-65 |

| 6'b | ~3.6-3.9 | ~60-65 |

| N-CH₃ | ~2.5-2.8 | ~30-35 |

| Streptose | ||

| 1'' | ~5.0-5.4 | ~100-105 |

| 2'' | ~3.8-4.2 | ~75-80 |

| 3'' | ~3.9-4.3 | ~78-82 |

| 4'' | ~3.6-4.0 | ~70-75 |

| 5'' | ~1.2-1.5 | ~15-20 |

| 6'' (CHO) | ~9.5-9.8 | ~200-205 |

Note: These are predicted values based on the constituent monosaccharides and general carbohydrate NMR data. Actual values may vary depending on experimental conditions.

2D NMR experiments, as previously discussed (COSY, TOCSY, HSQC, HMBC), are essential for piecing together the complete covalent structure. In addition to these, NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close in proximity, which is crucial for determining the three-dimensional conformation of the molecule, including the orientation around the glycosidic bond.

Mass Spectrometry for Molecular Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is particularly informative for structural elucidation. In an MS/MS experiment, the intact molecule (parent ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed. The fragmentation of glycosidic bonds is a characteristic process in the MS/MS of disaccharides. The cleavage of the glycosidic bond in this compound is expected to yield fragment ions corresponding to the individual streptose and N-methyl-L-glucosamine units. Further fragmentation of these monosaccharide ions can provide additional structural details.

Table 3: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

|---|---|---|

| 338.1446 | [M+H]⁺ | Molecular ion of this compound (C₁₃H₂₄NO₉)⁺ |

| 176.0866 | [N-methyl-L-glucosamine - H₂O + H]⁺ | Fragment corresponding to the amino sugar unit. |

| 162.0528 | [Streptose - H₂O + H]⁺ | Fragment corresponding to the streptose unit. |

Note: These are predicted m/z values for the protonated molecule and its major fragment ions.

The combination of high-resolution NMR and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound, which is essential for understanding its role as a key component of the antibiotic streptomycin.

Biosynthesis of Streptobiosamine and Its Precursors in Streptomyces

De Novo Biosynthetic Pathways of Constituent Monosaccharides

The biosynthesis of streptobiosamine hinges on the independent formation of its two constituent sugars, L-streptose and N-methyl-L-glucosamine. Both of these monosaccharides originate from D-glucose, which undergoes distinct and complex enzymatic modifications to yield their final structures. These pathways are encoded by specific gene clusters within the streptomycin (B1217042) biosynthetic machinery of Streptomyces species. nih.gov

Streptose (B1236354), a branched-chain 6-deoxyhexose, is a critical component of the this compound moiety. Its biosynthesis from D-glucose is a multi-step process involving the activation of glucose and subsequent enzymatic rearrangements.

The biosynthesis of streptose is initiated through a dTDP-glucose-dependent pathway. kegg.jp This pathway commences with the conversion of glucose-1-phosphate to dTDP-D-glucose. This activated sugar nucleotide then serves as the substrate for a key enzyme, dTDP-glucose 4,6-dehydratase (RmlB), which catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. nih.govnih.govproteopedia.org This enzymatic step is crucial for the subsequent formation of the 6-deoxy nature of streptose. The involvement of dTDP-activated intermediates is a common strategy in the biosynthesis of deoxy sugars in bacteria. researchgate.net

A defining feature of streptose is its branched-chain structure. The formation of this branch is a complex enzymatic process. Isotopic labeling studies using D-[3,4-¹⁴C₂]glucose and D-[1,3-¹⁴C₂]glucose in Streptomyces griseus have shown that the C-3' branch carbon atom of L-streptose originates from the C-3 of D-glucose. nih.govnih.gov The proposed mechanism for the formation of the branched-chain involves an intramolecular rearrangement of a 6-deoxy-4-oxyhexose derivative. nih.govnih.gov This suggests a sophisticated enzymatic transformation that reconfigures the carbon skeleton of the sugar intermediate to create the characteristic branched structure of streptose. researchgate.net

The other constituent of this compound, N-methyl-L-glucosamine, is an amino sugar whose biosynthesis also begins with D-glucose. nih.govnih.gov The conversion of D-glucose to this L-hexose derivative proceeds without the cleavage of the carbon backbone. nih.gov

Genes believed to be involved in the biosynthesis of the N-methyl-L-glucosamine moiety of streptomycin have been identified within the streptomycin biosynthetic gene clusters in Streptomyces griseus and S. glaucescens. nih.gov While the precise enzymatic cascade has not been fully elucidated, it is understood to involve a series of enzymatic reactions that introduce an amino group at the C-2 position, an N-methylation, and an epimerization to the L-configuration. The identification of these gene clusters provides a genetic basis for the proposed biosynthetic pathway.

Despite the identification of the relevant gene clusters, the exact biosynthetic route for N-methyl-L-glucosamine remains largely unknown. kegg.jp The specific enzymes responsible for each step of the transformation from D-glucose and their precise mechanisms of action are still areas of active research. Elucidating the complete enzymatic cascade for the formation of this unique amino sugar will provide deeper insights into the intricate biosynthetic logic of streptomycin production in Streptomyces.

Biogenetic Routes to N-Methyl-L-glucosamine

Enzymology of this compound Assembly

The assembly of this compound, a critical disaccharide component of the antibiotic streptomycin, is a complex enzymatic process occurring within Streptomyces species, most notably Streptomyces griseus. This process involves the coordinated action of specialized enzymes that synthesize and link the two monosaccharide precursors: streptose and N-methyl-L-glucosamine. The enzymatic machinery responsible for this assembly is encoded within the streptomycin biosynthetic gene cluster.

Glycosyltransferase Activity in Disaccharide Formation

The final step in the formation of the this compound moiety, and its subsequent attachment to the streptidine (B14820) backbone, is catalyzed by glycosyltransferases. These enzymes are responsible for creating the glycosidic bonds that link the sugar units together. In streptomycin biosynthesis, two key glycosylation events occur: the linkage of L-streptose to streptidine-6-phosphate and the subsequent addition of N-methyl-L-glucosamine.

Methyltransferase Involvement in N-Methyl-L-glucosamine Synthesis

The synthesis of N-methyl-L-glucosamine is a key branch of the streptomycin biosynthetic pathway. This unique amino sugar is derived from D-glucose through a series of enzymatic modifications. nih.govnih.gov While the complete pathway has been proposed, the exact sequence of enzymatic steps is not fully elucidated. kegg.jp

Central to the formation of this precursor is the activity of a methyltransferase, which adds a methyl group to the amino group of a glucosamine (B1671600) intermediate. The streptomycin gene cluster contains genes predicted to be involved in this process. Specifically, the genes strQ and strS are putatively involved in the biosynthesis pathway of the N-methyl-L-glucosamine moiety. nih.gov It is hypothesized that one of these gene products, likely an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, is responsible for the N-methylation step. However, direct biochemical characterization confirming the specific methyltransferase responsible for this reaction is still required to fully understand the synthesis of this crucial streptomycin precursor.

Genetic and Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The enzymes required for its synthesis are encoded by a dedicated set of genes clustered together on the Streptomyces chromosome. The expression of these genes is meticulously regulated by a hierarchical network that responds to developmental and environmental signals.

Identification and Organization of Biosynthetic Gene Clusters

The genes responsible for streptomycin biosynthesis (str genes) are organized into a large biosynthetic gene cluster (BGC). This cluster has been extensively studied in Streptomyces griseus and contains all the necessary genetic information for the synthesis of the streptidine, streptose, and N-methyl-L-glucosamine moieties, as well as for their assembly, regulation, and resistance. nih.gov

The genes involved in the synthesis of the two sugar precursors of this compound are located within this central cluster. While the functions of all genes are not experimentally confirmed, sequence analysis has allowed for putative assignments based on homology to enzymes with known functions.

Table 1: Genes in the Streptomyces griseus str Cluster Implicated in this compound Precursor Biosynthesis

| Gene | Putative Function | Moiety |

| strD | dTDP-glucose synthase | Streptose |

| strE | dTDP-glucose 4,6-dehydratase | Streptose |

| strL | dTDP-dihydrostreptose synthase | Streptose |

| strM | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Streptose |

| strF | Isomerase | N-methyl-L-glucosamine |

| strG | Putative aminotransferase | N-methyl-L-glucosamine |

| strQ | Putative enzyme in N-methyl-L-glucosamine synthesis | N-methyl-L-glucosamine |

| strS | Regulatory element in N-methyl-L-glucosamine synthesis | N-methyl-L-glucosamine |

Transcriptional and Translational Control of Pathway Enzymes

The expression of the str gene cluster is governed by a complex regulatory cascade, ensuring that antibiotic production occurs at the appropriate stage of the bacterial life cycle.

Transcriptional Control: The primary transcriptional activator for the entire streptomycin gene cluster is the StrR protein. nih.gov StrR is a DNA-binding protein that recognizes multiple specific binding sites located in the promoter regions of various operons within the str cluster, thereby activating their transcription. nih.gov

The expression of strR itself is controlled by a signaling molecule known as A-factor. The A-factor regulatory cascade is a well-established model for the control of secondary metabolism in S. griseus. uniprot.org

A-factor and ArpA: At low concentrations, a receptor protein, ArpA, binds to the promoter of the adpA gene, repressing its transcription. When the concentration of A-factor reaches a critical threshold, it binds to ArpA, causing it to dissociate from the DNA. uniprot.org

AdpA Activation: The release of repression allows for the transcription of adpA. The AdpA protein is a key transcriptional activator. uniprot.org

strR Induction: AdpA then binds to the promoter region of strR, activating its transcription and initiating the expression of the entire streptomycin biosynthetic pathway. uniprot.org

This hierarchical cascade ensures that the significant metabolic investment required for streptomycin production is only undertaken when the cell population has reached a sufficient density and is in the correct physiological state.

Translational Control: In addition to transcriptional regulation, there is evidence for translational control mechanisms. Several genes within the str cluster, including strN and strS, contain a rare TTA codon near the start of their reading frames. nih.gov The translation of mRNA containing TTA codons is dependent on the presence of a specific tRNA encoded by the bldA gene. The expression of bldA is developmentally regulated, suggesting that this mechanism provides an additional layer of control, linking antibiotic biosynthesis to the morphological differentiation of the bacterium.

Chemical Synthesis and Derivatization Approaches for Streptobiosamine

Synthetic Methodologies for the Streptobiosamine Disaccharide Scaffold

The this compound disaccharide scaffold can be obtained either by breaking down its parent compound, streptomycin (B1217042), or through intricate total synthesis routes.

The total chemical synthesis of the this compound disaccharide scaffold presents a significant challenge due to its intricate stereochemistry and the presence of various functional groups. Nevertheless, synthetic methodologies have been developed for both the D- and L-enantiomers of this compound, the latter being the disaccharide portion found in natural streptomycin.

One documented synthetic route involves a modified Koenigs-Knorr condensation. This approach couples an isopropylidene derivative of benzyl (B1604629) dihydrostreptoside with 3,4,6-tri-O-acetyl-2-amino-N-anisylidene-2-deoxy-α-L-glucopyranosyl bromide. Following this crucial coupling step, further chemical transformations are necessary. These include the hydrolysis of the N-ankylidene group, followed by N-methoxycarbonylation and N-methylation. These sequential reactions lead to a fully protected derivative of dihydrothis compound. Subsequent deblocking steps then yield benzyl dihydrostreptobiosaminide and dihydrothis compound. This multi-step synthesis exemplifies the systematic approach required to construct complex carbohydrate structures, where each reaction step is carefully designed to build the desired molecular architecture.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues aim to explore the structure-activity relationships of the disaccharide and to develop compounds with improved or novel biological properties. This involves targeted modifications on its constituent subunits: streptose (B1236354) and N-methyl-L-glucosamine.

Modifications on the streptose subunit of this compound analogues often focus on altering the aldehyde group or other hydroxyl functionalities. A notable example from natural derivatives of streptomycin is dihydrostreptomycin (B1670612), where the aldehyde group present in the streptose moiety of streptomycin is reduced to an alcohol. nih.gov Another naturally occurring analogue, hydroxystreptomycin, features a hydroxyl group replacing one of the hydrogen atoms in the streptose methyl group. 36.112.18 While these are examples from streptomycin derivatives, similar chemical transformations, such as reduction of the formyl group or selective hydroxylation, could be applied during the synthesis of this compound analogues to introduce variations on the streptose subunit.

The N-methyl-L-glucosamine subunit provides several sites for derivatization, particularly at the amino and hydroxyl groups. In nature, mannosidostreptomycin (also known as streptomycin B) showcases a glycosidic linkage of a mannose residue to the hydroxyl group at the C-4 position of the N-methyl-L-glucosamine moiety. 36.112.18 Synthetic efforts have explored various derivatizations of this subunit. For instance, the preparation of N-acetyl and N-tosyl derivatives of methyl dihydrostreptobiosaminide has been reported. The ease with which N-substituted glucosaminides undergo hydrolysis, and the rate at which the substituting group is removed, is influenced by the electrophilic properties of that group, indicating the potential for diverse derivatization strategies.

The following table summarizes some reported derivatives of N-Methyl-L-glucosamine:

| Derivative Type | Molecular Weight ( g/mol ) | Melting Point (°C) | Percent Composition (C, H, N, O, Cl) | Literature Reference |

| Hydrochloride | 229.66 | 160-163 | C 36.61%, H 7.02%, N 6.10%, O 34.83%, Cl 15 .44% | |

| N-Acetyl deriv. | - | 165-166 | - | |

| Pentaacetyl deriv. | 403.38 | 160.5-161.5 | C 50.62%, H 6.25%, N 3.47%, O 39.66% |

The synthesis of glycosylated this compound structures involves the formation of new glycosidic bonds with other sugar moieties. The existence of natural compounds like mannosidostreptomycin, where a mannose unit is glycosidically linked to the N-methyl-L-glucosamine part of this compound, demonstrates the feasibility and biological relevance of such structures. 36.112.18

General glycosylation reactions, which are fundamental to disaccharide and oligosaccharide synthesis, can be applied to create glycosylated this compound analogues. Methodologies for disaccharide synthesis often involve protecting group strategies and various coupling chemistries. For example, the synthesis of other disaccharides, such as methyl α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranoside, has been achieved using simple protecting group strategies and H-phosphonate and phosphoramidite (B1245037) coupling chemistries. Furthermore, stereoselective synthesis of 1,1'-2-amino thiodisaccharides has been reported using 2-nitroglycals as donors and glycosyl thiols as acceptors, highlighting the diverse chemical tools available for constructing complex glycosidic linkages. These general approaches provide a framework for the targeted synthesis of this compound structures bearing additional glycosyl units.

Mechanistic and Structural Contributions of Streptobiosamine Within the Streptomycin Molecule

Streptobiosamine's Role in Streptomycin's Tertiary Structure and Conformational Dynamics

The precise arrangement of this compound within streptomycin (B1217042) is critical for its biological function. The glycosidic linkages and the inherent flexibility of its constituent sugars contribute to the antibiotic's ability to interact with its ribosomal target.

Within the streptomycin molecule, the this compound moiety engages in various intermolecular interactions that stabilize its structure and contribute to its ribosomal binding. High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into these interactions. For instance, the amino group at the 2″ position of the N-methyl-L-glucosamine moiety, when protonated, can form hydrogen bonds or salt bridges with the phosphate (B84403) backbone of ribosomal RNA biorxiv.orgresearchgate.net. This interaction is crucial for anchoring streptomycin to the ribosome. The streptose (B1236354) moiety also contributes to these interactions, particularly through its aldehyde group elifesciences.org.

Functional Significance of Specific this compound Moieties in Streptomycin Action

Beyond its structural contributions, specific functional groups within this compound are directly involved in the mechanism by which streptomycin exerts its antibacterial effects.

The streptose moiety of this compound contains a free aldehyde group slideshare.netsrce.hrgoogle.comgatech.edu. This aldehyde group is chemically reactive and plays a role in streptomycin's interaction with the ribosome. Research indicates that this aldehyde group can undergo hydration to form a geminal diol prior to binding to the ribosome, which facilitates multiple hydrogen bonding interactions with the phosphate backbone of the ribosomal RNA elifesciences.orgnih.gov. This chemical transformation is essential for the drug's effective binding and subsequent inhibition of protein synthesis. The aldehyde group is also responsible for the instability of streptose in alkaline conditions, leading to its degradation to maltol (B134687) uonbi.ac.ke.

Table 1: Kinetic Parameters for Enzymatic Oxidation of NADH by Streptomycin and Acetaldehyde (B116499)

| Substrate | Km (µM) | Vmax (µM NADH oxidized/min) |

| Streptomycin | ~300x Acetaldehyde | ~300x lower than Acetaldehyde |

| Acetaldehyde | Lower | Higher |

Note: Data derived from enzymatic oxidation studies with yeast alcohol dehydrogenase, indicating streptomycin is a poor substrate compared to acetaldehyde due to a significantly higher Michaelis constant and lower specific activity. srce.hr

The N-methyl-L-glucosamine component of this compound contains a nitrogen atom (a methylamino group) that is critical for the biological recognition and binding of streptomycin to the bacterial ribosome slideshare.netbiorxiv.org. This nitrogen, particularly when protonated, can form key interactions with the ribosomal RNA, contributing to the drug's ability to inhibit protein synthesis by causing misreading of mRNA wikipedia.orgmims.comuonbi.ac.ke. Studies on aminoglycoside modifying enzymes highlight the importance of this nitrogen, as phosphorylation at the 3″ hydroxyl group of the N-methyl-L-glucosamine ring by enzymes like aminoglycoside-3″-phosphotransferase [APH(3″)] can reduce the antibiotic's ability to bind to the ribosome, thereby conferring resistance nih.govrcsb.org.

Research on Enzymatic Modification Sites on the this compound Residue

Bacterial resistance to streptomycin often involves enzymatic modifications of the antibiotic molecule, with this compound being a key target for these enzymes. Aminoglycoside modifying enzymes (AMEs) are a major mechanism of resistance, and they act by phosphorylating, adenylylating, or acetylating specific hydroxyl or amino groups on the aminoglycoside structure, including those on this compound slideshare.netrcsb.org.

For instance, ATP-dependent aminoglycoside phosphotransferases (APHs) can phosphorylate hydroxyl groups of aminoglycosides, introducing a negative charge that reduces their ribosomal binding affinity. Specifically, APH(3″) enzymes target the hydroxyl group on C3 of the N-methyl-L-glucosamine moiety within this compound nih.govrcsb.org. Another class, ATP-dependent aminoglycoside nucleotidyltransferases (ANTs), can transfer an adenosine (B11128) monophosphate (AMP) group to hydroxyl groups, such as the C3 position of N-methyl-L-glucosamine rcsb.org. These modifications prevent streptomycin from effectively binding to its ribosomal target, leading to antibiotic inactivation and bacterial resistance nih.govrcsb.org.

Table 2: Common Enzymatic Modification Sites on this compound in Streptomycin

| Enzyme Family | Target Site on this compound | Type of Modification | Effect on Streptomycin Activity |

| Aminoglycoside Phosphotransferases (APHs) | C3 hydroxyl of N-methyl-L-glucosamine | Phosphorylation | Reduced ribosomal binding, inactivation nih.govrcsb.org |

| Aminoglycoside Nucleotidyltransferases (ANTs) | C3 hydroxyl of N-methyl-L-glucosamine | Adenylylation | Reduced ribosomal binding, inactivation rcsb.org |

Advanced Analytical Methodologies for Streptobiosamine Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for isolating Streptobiosamine from complex matrices and for its quantitative determination. These techniques leverage differences in physicochemical properties to achieve high-resolution separations.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a technique specifically developed and highly suited for the separation and detection of carbohydrates, including amino sugars and aminoglycoside antibiotics and their impurities epa.govresearchgate.net. This compound, being an amino disaccharide, is amenable to HPAE-PAD analysis. This method offers highly selective separation and quantification of non-derivatized carbohydrates, providing both high resolution and sensitivity without the need for pre-column derivatization researchgate.net.

Pulsed Amperometric Detection (PAD) is a powerful electrochemical detection technique characterized by a broad linear range and very low detection limits, making it particularly effective for the trace analysis of compounds like aminoglycosides and their related impurities epa.gov. In the context of streptomycin (B1217042) analysis, HPAE-PAD has been successfully employed for purity analysis, where a major impurity peak, presumed to be this compound due to its prevalence as a thermal degradation product of streptomycin, can be identified and quantified epa.govkegg.jp. The Thermo Scientific Dionex CarboPac PA1 anion-exchange column is commonly utilized for retaining and separating streptomycin A and its impurities, including this compound epa.gov. Furthermore, HPAE-PAD methods have demonstrated good precision and minimal matrix effects for carbohydrate determination in various biological samples nih.gov. Innovations such as the Dual Eluent Generation Cartridge (Dual EGC) mode further enhance method precision and productivity by ensuring the generation of high-purity eluents for the analysis of complex carbohydrates nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, represents a robust and versatile analytical platform for the detection and quantification of organic molecules, including complex carbohydrates like this compound, within diverse and often complex samples scirp.orgnih.gov. LC-MS/MS offers a unique combination of rapid, quantitative separation and highly sensitive detection, making it a preferred choice for many analytical applications scirp.org.

For the quantification of compounds related to this compound, such as streptomycin, LC-MS/MS methods often involve straightforward sample preparation followed by analysis wikipedia.org. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are frequently employed for the separation of polar analytes like carbohydrates, coupled with a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) mode to measure specific transitions in Multiple Reaction Monitoring (MRM) mode metabolomicsworkbench.org. Such methods have demonstrated excellent validation parameters, including high recovery rates (e.g., 101-105%) and low relative standard deviations (e.g., 4.1-11.4%), confirming their accuracy and precision for quantitative analysis metabolomicsworkbench.org. LC-MS/MS is capable of achieving low limits of quantification (LOQ), enabling the detection of trace levels of analytes, for instance, an LOQ of 2 µg kg⁻¹ for streptomycin in apple samples metabolomicsworkbench.org. Beyond quantification, LC-MS/MS also plays an emerging role in glycosidic linkage analysis, offering advantages such as reduced material requirements compared to traditional GC-MS methods mims.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational analytical tool for the detailed analysis of glycosidic linkages within carbohydrates, including disaccharides like this compound, as well as more complex polysaccharides and oligosaccharides wikipedia.orguni.lu. The utility of GC-MS in this context stems from its ability to separate and identify volatile derivatives of monosaccharide units, providing crucial information about their connectivity.

The method typically involves a multi-step derivatization process to convert non-volatile carbohydrate components into volatile partially methylated alditol acetate (B1210297) (PMAA) derivatives wikipedia.orguni.lu. This process includes:

Permethylation: Free hydroxyl groups in the carbohydrate are permethylated.

Hydrolysis: The permethylated carbohydrates are hydrolyzed to release partially methylated monosaccharides.

Reduction: The released monosaccharides are reduced to C-1 deuterium-labeled alditols, often using sodium borodeuteride.

Peracetylation: The alditols are then peracetylated to yield the volatile PMAA derivatives suitable for GC-MS analysis wikipedia.orguni.lu.

The mass spectral analysis of these PMAA derivatives is the primary approach for interpreting glycosidic bond structures. Characteristic fragmentation patterns observed in the mass spectra, resulting from the cleavage of glycosidic bonds and sugar rings, provide detailed structural information about the individual sugar units and their specific linkages. Furthermore, the type of glycosidic linkage (e.g., α or β) can influence the fragmentation pattern, allowing for inferences about the relative positions of the sugar units within the disaccharide structure. GC-MS provides convincing evidence regarding the types and compositions of monosaccharide linkages present in the analyzed compound uni.lu.

Detailed Structural Analysis using Mass Spectrometry

Mass spectrometry techniques are paramount for elucidating the precise molecular structure of this compound, from its intact molecular mass to its intricate fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft ionization" technique widely employed for the analysis of large and fragile biomolecules, including carbohydrates and proteins, as it allows for the generation of gas-phase ions with multiple charges while largely preserving the intact molecular structure. This characteristic makes ESI-MS ideal for determining the intact molecular mass of this compound.

Tandem Mass Spectrometry (MS/MS or MSⁿ) is an advanced mass spectrometric technique that provides detailed structural information by fragmenting selected precursor ions and analyzing the resulting product ions. This capability is crucial for elucidating the sequence of sugar units and the specific types of glycosidic linkages within a disaccharide like this compound.

The most common fragmentation method used in MS/MS experiments is Collision-Induced Dissociation (CID). In CID, a precursor ion is accelerated into a collision cell containing an inert gas (e.g., helium or nitrogen), leading to collisions that impart energy and cause the ion to fragment. The m/z values of these fragment ions are highly informative about the analyte's molecular structure.

For carbohydrates, MS/MS analysis can reveal characteristic fragmentation patterns arising from the cleavage of glycosidic bonds and the sugar rings themselves. By analyzing these patterns, researchers can deduce the connectivity and sequence of the monosaccharide units that constitute this compound. For instance, studies on streptomycin, which contains the this compound moiety, have utilized MS/MS to investigate fragmentation mechanisms and re-assign the structures of product ions, indicating the loss of the this compound component. Low-energy CID typically results in small neutral losses, while higher-energy collisions can induce more extensive bond cleavages, providing deeper structural insights. The interpretation of these fragmentation spectra, sometimes aided by computational algorithms for de novo sequencing, allows for comprehensive structural elucidation of complex molecules.

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex organic molecules, including carbohydrates and their derivatives like this compound. This technique leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and conformation in solution nih.gov. The analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D) experiments, is essential for assigning individual proton and carbon signals and establishing the complete molecular architecture of this compound nih.govnih.govmetabolomicsworkbench.org.

Application of 1D and 2D NMR Experiments for Proton and Carbon Assignments

One-dimensional (1D) NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial insights into the chemical environments of hydrogen and carbon atoms within this compound. ¹H NMR spectra reveal characteristic chemical shifts (δ) and coupling patterns that correspond to specific protons, while ¹³C NMR spectra provide signals for each unique carbon atom nih.govnih.govuni.luscirp.orgkegg.jp. For instance, studies on derivatives related to this compound, such as methyl streptobiosaminide, show distinct chemical shifts for protons and carbons, reflecting the presence of various functional groups like hydroxyls, methylamino groups, and the unique streptose (B1236354) moiety nih.govnih.gov.

Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) for this compound Derivatives

| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H1 | 3.48–3.39 | m | - | CDCl₃ | nih.govnih.gov |

| H2 | 3.34 | td | 9.2, 3.6 | CDCl₃ | nih.govnih.gov |

| H3 | 3.25 | t | 9.8 | CDCl₃ | nih.govnih.gov |

| N-CH₃ | ~2.7-3.0 (in streptomycin) | s | - | D₂O |

Table 2: Representative ¹³C NMR Chemical Shifts (δ in ppm) for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ) | Solvent | Reference |

| C1 | 66.6 | CDCl₃ | nih.govnih.gov |

| C2 | 72.0 | CDCl₃ | nih.govnih.gov |

| C3 | 67.5 | CDCl₃ | nih.govnih.gov |

| C4 | 73.1 | CDCl₃ | nih.govnih.gov |

| C5 | 80.9 | CDCl₃ | nih.govnih.gov |

| C6 | 83.4 | CDCl₃ | nih.govnih.gov |

| N-CH₃ | ~38.9 (in a derivative) | CDCl₃ | nih.gov |

| C1' (streptose) | 107.2 (in a derivative) | CDCl₃ | nih.gov |

| C1'' (N-methyl-L-glucosamine) | 102.2 (in a derivative) | CDCl₃ | nih.gov |

Two-dimensional (2D) NMR experiments are indispensable for establishing through-bond and through-space correlations, enabling unambiguous assignment of signals. Correlated Spectroscopy (COSY) reveals scalar couplings between protons, indicating directly bonded protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, providing a powerful tool for assigning CH, CH₂, and CH₃ groups. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range correlations between protons and carbons separated by two or three bonds, which is crucial for establishing quaternary carbon assignments and inter-residue linkages in disaccharides nih.govnih.govmetabolomicsworkbench.org. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about spatial proximity between nuclei, allowing for the determination of relative stereochemistry and the configuration of glycosidic linkages nih.govnih.govmetabolomicsworkbench.org. These advanced NMR techniques collectively facilitate a comprehensive understanding of this compound's complex molecular structure.

Conformational Analysis of this compound and its Derivatives

Conformational analysis of this compound and its derivatives is critical for understanding their biological activity and interactions. NMR spectroscopy plays a pivotal role in this aspect, particularly through the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). The magnitude of ³JHH coupling constants provides insights into the dihedral angles between coupled protons, which in turn reflects the preferred conformation of the sugar rings (e.g., chair, boat, or skew-boat forms).

For this compound, which comprises streptose and N-methyl-L-glucosamine moieties, the conformation of each sugar unit and the orientation of the glycosidic bond are of significant interest. Studies on streptomycin, of which this compound is a part, have utilized NOESY experiments to probe the conformational behavior of its constituent sugars, including streptose and N-methyl-L-glucosamine. For instance, strong NOEs between specific protons can indicate close spatial proximity, helping to define the puckering of the furanose ring of streptose or the pyranose ring of N-methyl-L-glucosamine. Research has shown that the configuration of streptose and this compound has been established through such analytical work. The conformational behavior of streptomycin, and by extension its this compound component, has been observed to be largely independent of pH within certain physiological ranges.

Vibrational Spectroscopy for Bond and Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of molecules. These techniques are invaluable for identifying functional groups, characterizing bond types, and understanding molecular symmetry within this compound.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is widely used to identify the presence of specific functional groups within a molecule by detecting their characteristic absorption bands. When applied to this compound, IR spectra would typically reveal absorption bands associated with its constituent parts:

Hydroxyl groups (-OH): Broad absorption bands in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, indicative of the numerous hydroxyl groups present in sugar moieties.

C-O stretching: Multiple strong bands between 1000-1200 cm⁻¹ corresponding to the C-O stretching vibrations of the carbohydrate rings and hydroxyl groups.

Methylamino group (-NHCH₃): N-H stretching vibrations around 3300-3500 cm⁻¹ (though potentially weaker or broader if involved in hydrogen bonding) and C-N stretching vibrations typically in the 1020-1250 cm⁻¹ range. The N-methyl group would also contribute to C-H stretching vibrations around 2800-3000 cm⁻¹.

Formyl group (-CHO): The aldehyde C=O stretching vibration is expected around 1720-1740 cm⁻¹, and C-H stretching of the aldehyde proton around 2700-2800 cm⁻¹.

The presence of specific derivatives, such as those containing cyclic carbamate (B1207046) rings, can also be confirmed by characteristic IR absorption bands, for example, near 1770 cm⁻¹.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary vibrational information to IR spectroscopy, as it relies on different selection rules based on changes in polarizability during molecular vibrations. This makes Raman particularly sensitive to vibrations of non-polar bonds and symmetric stretches that may be weak or absent in IR spectra. For this compound, Raman spectroscopy can offer detailed insights into:

C-C backbone vibrations: Strong signals from the carbon-carbon skeletal vibrations of the sugar rings, which are often weak in IR spectra.

Ring breathing modes: Characteristic vibrations of the sugar rings themselves.

Methyl and methylene (B1212753) group deformations: Bands related to the bending and wagging of -CH₃ and -CH₂ groups.

Formyl group: While the C=O stretch of the aldehyde group is IR active, its symmetric stretching vibration might also be observable in Raman.

Enzymatic Transformations and Bioconversions Involving the Streptobiosamine Moiety

Studies on Kinases and Adenylyltransferases Modifying Streptobiosamine

Enzymatic modification represents a primary mechanism of bacterial resistance to aminoglycoside antibiotics, including streptomycin (B1217042). A class of enzymes known as aminoglycoside modifying enzymes (AMEs) plays a pivotal role in this process by catalyzing the alteration of specific hydroxyl or amino groups within the aminoglycoside structure, which includes the this compound moiety. These enzymes primarily fall into three categories: phosphotransferases (kinases), nucleotidyltransferases (adenylyltransferases), and acetyltransferases.

Enzyme Characterization and Substrate Specificity

Aminoglycoside phosphotransferases (APHs), often referred to as kinases, inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP (or GTP) to a hydroxyl group on the antibiotic molecule. Similarly, aminoglycoside nucleotidyltransferases (ANTs), or adenylyltransferases, catalyze the transfer of a nucleotidyl group (e.g., an adenylyl group from ATP) to a hydroxyl or amino group. The specific sites of modification vary depending on the enzyme. For instance, APH(3')-IIIa, found in Enterococci and Staphylococci, exhibits regiospecificity in its phosphorylation of aminoglycosides.

The substrate specificity of these modifying enzymes is largely dictated by the precise architecture of their active sites, which are tailored to recognize and bind to particular structural features of the aminoglycoside. While direct studies on isolated this compound as a sole substrate for these enzymes are less common, their action on streptomycin implies modification of the this compound component, given its integral role in the antibiotic's structure. For example, the inactivation of streptomycin by R-factor resistant E. coli involves enzymatic processes.

Biochemical Pathways of Enzymatic Inactivation

The enzymatic modifications, such as phosphorylation or adenylylation, render the aminoglycoside antibiotics ineffective by preventing their essential binding to the bacterial ribosome, thereby inhibiting protein synthesis. This biochemical alteration is a highly efficient mechanism of resistance. The genes encoding these AMEs are often located on mobile genetic elements, such as plasmids, transposons, integrons, and gene cassettes, facilitating their rapid dissemination among bacterial populations through processes like conjugation, natural transformation, or transduction. This genetic mobility contributes significantly to the widespread prevalence of aminoglycoside resistance in clinical settings.

The following table summarizes the general characteristics of aminoglycoside modifying enzymes relevant to the inactivation of compounds containing moieties like this compound:

| Enzyme Class | Abbreviation | Modification Type | Donor Molecule | Effect on Antibiotic |

| Aminoglycoside Phosphotransferase | APH | Phosphorylation | ATP (or GTP) | Inactivation |

| Aminoglycoside Nucleotidyltransferase | ANT | Nucleotidylation (e.g., Adenylylation) | ATP (or CTP) | Inactivation |

| Aminoglycoside Acetyltransferase | AAC | Acetylation | Acetyl-CoA | Inactivation |

Glycosyltransferase-Mediated Synthesis with this compound Precursors

Glycosyltransferases (GTs) are a diverse group of enzymes that play a crucial role in the biosynthesis and modification of glycans by catalyzing the transfer of sugar residues from activated sugar donors (e.g., nucleotide sugars) to various acceptor molecules. These enzymes are highly valued in synthetic chemistry due to their exceptional regioselectivity and stereospecificity, which often surpass the capabilities of traditional chemical synthesis methods.

In Vitro Enzymatic Glycosylation for Novel Compound Generation

Enzymatic glycosylation offers a powerful and sustainable biotechnological approach for the synthesis of bioactive compounds. By leveraging the precision of glycosyltransferases, it is possible to introduce specific sugar moieties onto acceptor molecules, leading to the creation of novel glycosides. These newly generated compounds can exhibit enhanced bioactivity, improved solubility, and increased stability, making them attractive for pharmaceutical and industrial applications.

While specific detailed research findings on the in vitro enzymatic glycosylation directly utilizing isolated this compound as a precursor for generating novel compounds are not extensively documented, the general principles apply. This compound, as a disaccharide component, could serve as a valuable acceptor or donor in glycosyltransferase-catalyzed reactions to build more complex oligosaccharides or glycoconjugates. The high specificity of GTs can overcome the challenges associated with the multiple hydroxyl groups and stereocenters inherent in carbohydrates, which often complicate chemical synthesis. This approach allows for the targeted generation of specific glycosidic linkages, which is critical for designing compounds with desired biological properties.

Biocatalytic Approaches for Chemoenzymatic Synthesis

Chemoenzymatic synthesis represents a highly effective strategy that integrates the strengths of both chemical catalysis and biocatalysis. This hybrid approach leverages the versatility and broad applicability of chemical transformations alongside the exquisite selectivity and efficiency of enzymatic reactions. The combination results in novel synthetic pathways that are often more sustainable, cost-effective, and environmentally friendly, while also achieving higher yields and greater functional diversity compared to purely chemical or purely enzymatic routes.

In the context of complex molecules like those containing the this compound moiety, chemoenzymatic strategies offer significant advantages. Enzymes can be employed to introduce specific stereocenters or perform highly selective modifications that are challenging or impossible to achieve chemically. Subsequent chemical steps can then be used to further elaborate the structure. Advances in protein engineering are continuously expanding the repertoire of enzymes available for biocatalysis, enabling the design of optimized systems for the synthesis of complex molecules, including those relevant to antibiotics and their derivatives.

Microbial Biotransformation of this compound and its Analogues

Microbial biotransformation involves the use of microorganisms or their enzymes to convert organic compounds into structurally modified products. This process is recognized as a powerful "green chemistry" tool due to its cost-effectiveness, high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical synthesis. Microorganisms possess a vast array of enzymes capable of performing various chemical reactions, including oxidation, reduction, hydrolysis, methylation, demethylation, and cyclization, on a wide range of substrates, including natural products and their analogues.

Research findings indicate the involvement of microbial biotransformation in the metabolic pathways related to streptomycin, and by extension, its this compound component. For instance, studies have shown that the presence of myo-inositol in the culture of Streptomyces griseus, the bacterium that produces streptomycin, can significantly influence the incorporation of carbon-14 (B1195169) from labeled glucose into the this compound and streptidine (B14820) moieties of streptomycin. Specifically, the incorporation into this compound was lowered by 21.7%, suggesting that myo-inositol or its metabolic products participate in the biosynthesis pathway, potentially via biotransformative steps. This highlights the intricate metabolic network within producing organisms that can modify or influence the synthesis of complex natural products like streptomycin, where this compound is a key building block. Microbial biotransformation offers a promising avenue for generating new derivatives or analogues of this compound for various applications.

Identification of Microorganisms Capable of Modifying this compound

Microorganisms, particularly those involved in antibiotic production or resistance, possess enzymatic machinery capable of modifying the this compound moiety.

One notable example involves strains of Streptomyces, the genus responsible for streptomycin production. Extracts from streptomycin-producing Streptomyces strains have been identified as capable of phosphorylating the dihydrothis compound moiety. Specifically, Streptomyces griseus ATCC 10971 has been shown to phosphorylate the dihydrothis compound moieties when they are part of dihydrostreptomycin (B1670612) (CID 439369) and dihydrostreptomycin-(streptidino)phosphate nih.gov. This enzymatic activity is associated with an idiophase enzyme, meaning it is typically expressed during the secondary metabolite production phase rather than the early rapid growth phase of the Streptomyces cultures nih.gov.

Another crucial instance of enzymatic modification involving the this compound moiety is observed in certain bacteria exhibiting resistance to streptomycin. Escherichia coli strains carrying R-factors demonstrate a mechanism of streptomycin inactivation through adenylation nih.gov. An adenylating enzyme present in these resistant strains specifically couples an adenylate moiety to the this compound residue within the streptomycin molecule nih.gov. This enzyme is located in the periplasmic space of the R-factor-containing Escherichia coli and is not induced by streptomycin itself nih.gov.

These findings indicate that microorganisms employ specific enzymatic strategies to either modify the this compound moiety during the biosynthesis of related compounds or to inactivate antibiotics containing this structural element as a resistance mechanism.

| Microorganism | Enzyme/Reaction Type | Substrate (containing this compound moiety) | Context | Reference |

|---|---|---|---|---|

| Streptomyces strains (e.g., S. griseus ATCC 10971) | Kinase (Phosphorylation) | Dihydrostreptomycin-(streptidino)phosphate, Dihydrostreptomycin | Biosynthesis/Metabolism | nih.gov |

| Escherichia coli (R-factor containing) | Adenylating enzyme | Streptomycin | Antibiotic Resistance | nih.gov |

Isolation and Characterization of Biotransformation Products

The enzymatic modifications of the this compound moiety lead to distinct biotransformation products, which have been characterized to understand their chemical nature and biological implications.

In the case of phosphorylation by Streptomyces extracts, the second phosphate group is esterified with the dihydrothis compound moiety of dihydrostreptomycin-(streptidino)phosphate nih.gov. This results in a diphosphorylated derivative of dihydrostreptomycin nih.gov. The specific site of phosphorylation is suggested to be the 3-hydroxymethyl group of the dihydrostreptose (B1196812) moiety within the dihydrothis compound component, based on observations that phosphorylation occurred after reduction with borohydride (B1222165) nih.gov.

For the adenylation reaction observed in streptomycin-resistant Escherichia coli, the biotransformation product is an inactivated form of streptomycin nih.gov. Chromatographic analysis using radioisotopes revealed that this inactivated product contains adenosine (B11128) (or deoxyadenosine), phosphate, and streptomycin in equimolar amounts nih.gov. Crucially, the adenylate moiety is specifically coupled to the this compound residue of the streptomycin molecule, rather than to the streptidine ring nih.gov. This modification renders the streptomycin molecule ineffective in inhibiting protein synthesis nih.gov.

These characterizations provide insights into the precise enzymatic targets on the this compound moiety and the resulting chemical alterations that affect the biological activity of the parent compound or its derivatives.

| Enzymatic Transformation | Substrate (containing this compound moiety) | Biotransformation Product | Key Chemical Modification | Reference |

|---|---|---|---|---|

| Phosphorylation by Streptomyces kinase | Dihydrostreptomycin-(streptidino)phosphate, Dihydrostreptomycin | Diphosphorylated dihydrostreptomycin derivative (e.g., Dihydrostreptomycin 3'alpha,6-bisphosphate) | Esterification of a second phosphate group, likely at the 3-hydroxymethyl group of the dihydrostreptose moiety. | nih.gov |

| Adenylation by E. coli R-factor enzyme | Streptomycin | Adenylated streptomycin | Coupling of an adenylate moiety to the this compound residue. | nih.gov |

Future Research Directions and Emerging Perspectives in Streptobiosamine Chemical Biology

Systems Biology Approaches for Complete Biosynthetic Pathway Elucidation

The complete elucidation of the streptobiosamine biosynthetic pathway remains a significant area for future research. This compound is derived from Streptomyces species, known producers of diverse secondary metabolites, including streptomycin (B1217042). uni.lu Systems biology approaches, integrating various "omics" technologies, offer a powerful framework to unravel the complexities of such pathways.

Key Avenues in Systems Biology:

Multi-omics Data Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of the cellular processes involved in this compound synthesis. This integrated analysis can identify previously unrecognized genes, enzymes, and intermediates, as well as regulatory networks governing the pathway.

High-Throughput Techniques: The application of high-throughput techniques enables systematic investigations into the correlations between primary and secondary metabolism at a genome scale within Streptomyces species.

Constraint-Based Flux Analysis: This computational modeling technique can be employed to predict metabolic fluxes and identify bottlenecks or rate-limiting steps in the biosynthetic pathway, guiding metabolic engineering efforts for enhanced production or pathway manipulation.

Knowledgebase Development: Continued development and utilization of specialized databases and knowledgebases for Streptomyces genomes and secondary metabolism will provide predictive information, facilitating the exploration of experimentally unrecognized biological spaces within secondary metabolism.

By applying these systems biology strategies, researchers aim to gain a comprehensive understanding of how this compound is assembled within its natural producers, paving the way for targeted genetic and metabolic engineering to optimize its production or modify its structure.

Advanced Chemoenzymatic Strategies for Glycodiversification

Glycodiversification, the creation of diverse glycan derivatives, is a promising area for expanding the utility of this compound. Traditional chemical synthesis of complex carbohydrates like this compound can be challenging, often requiring numerous steps, including cumbersome protection and deprotection, which can lead to product loss. Advanced chemoenzymatic strategies, which combine the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offer a powerful alternative.

Advantages of Chemoenzymatic Approaches:

Regio- and Stereoselectivity: Enzymes exhibit exquisite regioselectivity and stereoselectivity, ensuring that modifications occur at specific positions and with desired stereochemical outcomes, which is often difficult to achieve with purely chemical methods.

Homogeneous Product Generation: Chemoenzymatic synthesis can lead to the production of homogeneous glycan products, which is crucial for consistent biological activity and characterization.

Library Generation: This approach facilitates the creation of diverse libraries of this compound analogs by systematically varying enzymatic steps or chemical modifications.

Potential Applications for this compound:

Enzymatic Modification of Precursors: Utilizing enzymes to modify chemically synthesized this compound or its precursors could introduce new sugar moieties, alter existing functionalities, or create novel glycosidic linkages.

Synthesis of Analogs: Chemoenzymatic routes could enable the synthesis of this compound analogs with altered solubility, stability, or binding properties, potentially leading to new therapeutic leads or research tools. For instance, similar strategies have been successfully applied in the synthesis of complex N-glycans and glycopeptides, and even complex natural products like alchivemycin A from Streptomyces have benefited from chemoenzymatic total synthesis.

Structural Biology of this compound-Interacting Proteins and Enzymes

Understanding the three-dimensional structures of proteins and enzymes that interact with or are involved in the biosynthesis of this compound is fundamental to advancing its chemical biology. Structural biology provides atomic-level insights into molecular recognition and catalytic mechanisms, which are critical for rational design and engineering efforts.

Key Structural Biology Techniques:

X-ray Crystallography: This technique provides high-resolution atomic structures of proteins and protein-ligand complexes, revealing binding pockets, active sites, and conformational changes upon substrate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide insights into protein dynamics, ligand binding, and the solution structures of proteins and carbohydrates, complementing crystallographic data.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly powerful for determining the structures of large protein complexes, including those that are difficult to crystallize, such as membrane proteins or multi-enzyme assemblies involved in biosynthetic pathways.

Relevance to this compound:

Biosynthetic Enzymes: Structural studies of enzymes involved in the formation of streptose (B1236354), N-methyl-L-glucosamine, or the specific glycosidic linkages within this compound would illuminate their catalytic mechanisms and substrate specificities. This knowledge could facilitate enzyme engineering for the production of novel this compound derivatives.

Streptomycin-Ribosome Interaction: As this compound is a component of streptomycin, which binds to the bacterial 30S ribosomal subunit to inhibit protein synthesis, structural studies of the ribosome in complex with streptomycin (and by extension, understanding the role of this compound in this interaction) are crucial for developing new antibiotics.

Protein-Carbohydrate Interactions: Investigating the structural basis of how this compound or its derivatives interact with other proteins could reveal new biological targets or mechanisms.

Computational Modeling for Predictive Glycosidic Chemistry and Conformational Analysis

Computational modeling plays an increasingly vital role in predicting the chemical behavior and conformational preferences of complex molecules like this compound. These in silico approaches can guide experimental design, reduce the need for extensive empirical screening, and provide mechanistic insights.

Computational Methods and Their Applications:

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational flexibility of this compound and its derivatives in solution, revealing preferred conformations and dynamic behaviors of glycosidic linkages. These simulations can also predict inter-residue hydrogen bonding patterns, which significantly influence saccharide conformation.

Quantum Mechanics (QM) Calculations: QM methods provide highly accurate descriptions of electronic structure and reactivity, enabling the prediction of reaction pathways, transition states, and energetic profiles for chemical transformations involving this compound.

Docking Studies: For this compound or its derivatives that interact with proteins, docking simulations can predict binding poses and affinities, aiding in the design of more potent or selective compounds.

Conformational Analysis of Glycosidic Bonds: The stereochemical arrangements and flexibility of glycosidic linkages are paramount to the function of saccharides. Computational models can analyze factors influencing these conformations, such as steric destabilization and stereoelectronic stabilization.

Data from Computational Modeling: Computational modeling provides quantitative data on conformational preferences and energies. For example, studies on other disaccharides demonstrate the ability of MD simulations to predict glycosidic torsion angles (φ and ψ) and their population distributions.

| Parameter | Description | Computational Method |

| Glycosidic Torsion Angles | Dihedral angles (φ and ψ) describing rotation around the glycosidic bond, crucial for saccharide shape. | MD Simulations, QM |

| Conformational Energy | Relative stability of different molecular conformations. | QM, MD Simulations |

| Binding Affinity | Strength of interaction between this compound and a target protein. | Docking Simulations |

| Reaction Pathways | Prediction of chemical steps and intermediates in transformations involving this compound. | QM |

Exploration of this compound as a Scaffold for Novel Chemical Probes

This compound, as a key component of the antibiotic streptomycin, possesses an inherent biological relevance that makes it an attractive scaffold for the development of novel chemical probes. Chemical probes are indispensable tools in chemical biology for target identification, validation, protein profiling, and imaging, facilitating the investigation of molecular processes and accelerating drug discovery.

Strategies for Probe Development:

Functionalization with Tags: this compound can be chemically modified to incorporate various tags, transforming it into a chemical probe. These tags include:

Fluorophores: For real-time imaging and tracking of this compound or its interactions within biological systems.

Photoreactive Groups: Such as diazirines or benzophenones, for UV-activated photoaffinity labeling, allowing the covalent capture and identification of proteins that bind to this compound, even weakly.

Bio-orthogonal Handles: Like alkynes, which enable "click chemistry" conjugation with azide-containing tags (e.g., biotin (B1667282) for streptavidin enrichment or fluorescent dyes) for subsequent detection, isolation, or imaging of interacting biomolecules.

Activity-Based Probes: By incorporating reactive groups, this compound-based probes could be designed to covalently label and profile enzymes involved in glycosylation, carbohydrate metabolism, or other relevant biological pathways.

Affinity Probes: Modifications to this compound could enhance its affinity for specific protein targets, allowing it to act as a selective tool for studying protein-carbohydrate interactions or ribosomal binding.

Potential Impact: Leveraging this compound as a scaffold could lead to the discovery of new insights into bacterial ribosomal function, the development of novel antibacterial agents, or the elucidation of previously unknown glycosylation pathways. The concept of trifunctional probe building blocks, which integrate a connectivity group, a reactive group, and a bio-orthogonal handle, provides a modular and scalable route for developing such selective probes.

常见问题

Q. What are the key structural components of streptobiosamine, and what methodological approaches were historically used to determine its disaccharide nature?

this compound is a nitrogen-containing disaccharide composed of N-methyl-L-glucosamine and streptose (3-C-formyl-5-deoxy-L-lyxose). Its structure was elucidated through:

- Hydrolysis experiments : Mild acid hydrolysis of streptomycin yields this compound, which further breaks into N-methyl-L-glucosamine and streptose .

- Analytical degradation : Methylation and ethyl thioether formation followed by hydrolysis identified glycosidic linkages and confirmed the disaccharide framework .

- Synthetic validation : Synthesis of N-methyl-L-glucosamine from L-arabinose corroborated its role in this compound .

Table 1 : Key Hydrolysis Products and Analytical Techniques

| Component | Method | Reference |

|---|---|---|

| N-methyl-L-glucosamine | Methylation, hydrolysis, and synthesis | |

| Streptose | Oxidation/reduction product analysis |

Q. How can researchers design experiments to replicate the isolation of this compound from streptomycin hydrolysis?

- Step 1 : Use mild acid hydrolysis (e.g., dilute HCl) to cleave glycosidic bonds in streptomycin without degrading labile components like streptose .

- Step 2 : Employ chromatographic separation (e.g., column chromatography or HPLC) to isolate this compound from streptidine and other byproducts .

- Step 3 : Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural motifs .

Advanced Research Questions

Q. What advanced techniques are critical for resolving contradictions in stereochemical assignments of this compound’s glycosidic linkages?

Discrepancies in stereochemical configurations (e.g., α vs. β linkages) require:

- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments and H-C coupling constants to determine axial/equatorial proton orientations .

- X-ray crystallography : Resolve absolute configurations of streptose and N-methyl-L-glucosamine in crystalline derivatives .

- Comparative synthesis : Synthesize proposed stereoisomers and compare physicochemical properties (e.g., optical rotation) with natural this compound .

Example conflict : Early studies debated the configuration at C-4 of streptidine. NMR data later confirmed α-S configuration for all glycosidic bonds, resolving inconsistencies .

Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Challenge 1 : Streptose’s instability due to its reactive aldehyde group.